Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
Description
Molecular Structure and Isomerism
The molecular structure of benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate consists of a central azetidine ring bearing two distinct substituents: a 2,2,2-trifluoroethyl group attached to the nitrogen atom and a benzyl carboxylate ester at the 3-position of the ring. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its complete structural composition.
The azetidine ring system exhibits significant conformational constraints due to its four-membered nature, with bond angles forced to deviate substantially from the ideal tetrahedral geometry. The ring strain inherent in this system contributes approximately 26.2 kcal/mol of destabilization energy, making these compounds highly reactive toward ring-opening reactions. The trifluoroethyl substituent at the nitrogen position introduces additional steric and electronic effects, with the three fluorine atoms creating a strongly electron-withdrawing environment that influences both the basicity of the nitrogen center and the overall reactivity of the molecule.
Stereochemically, the compound can exist as two enantiomers due to the presence of a stereogenic center at the 3-position of the azetidine ring where the carboxylate group is attached. The absolute configuration of this center significantly influences the compound's biological activity and pharmacological properties. Strain-release reactions involving similar azetidine systems typically proceed with high diastereoselectivity, often exceeding 96:4 ratios, suggesting that synthetic approaches can effectively control the stereochemical outcome.
Table 1: Structural Parameters of this compound
Physicochemical Properties
The molecular weight of this compound is precisely 273.25 grams per mole, as computed by PubChem using advanced computational algorithms. This molecular weight places the compound well within the typical range for small molecule pharmaceutical agents, adhering to Lipinski's Rule of Five criteria for drug-like properties.
Solubility characteristics of this compound are significantly influenced by the presence of both hydrophobic and hydrophilic functional groups. The benzyl ester moiety contributes to lipophilicity, while the trifluoroethyl group enhances solubility in polar aprotic solvents. The azetidine nitrogen, with its reduced basicity due to the electron-withdrawing trifluoroethyl substituent, affects the compound's behavior in aqueous systems. Related azetidine-3-carboxylic acid derivatives demonstrate moderate aqueous solubility, typically ranging from 15-20 milligrams per milliliter in water, with enhanced solubility in organic solvents such as methanol (50-60 milligrams per milliliter).
Thermal stability analyses of structurally related compounds reveal that azetidine derivatives generally exhibit decomposition temperatures above 200 degrees Celsius. However, the presence of the electron-withdrawing trifluoroethyl group may influence these thermal properties. Studies on similar fluorinated azetidines indicate that trifluoromethyl-substituted derivatives often show enhanced thermal stability compared to their non-fluorinated analogs, with onset decomposition temperatures ranging from 75 to 160 degrees Celsius depending on the substitution pattern.
Table 2: Physicochemical Properties
Spectroscopic Characterization
Infrared spectroscopy of this compound reveals characteristic absorption bands that provide definitive structural identification. The carbonyl stretch of the ester group typically appears in the region of 1735-1750 wavenumbers, shifted slightly from typical ester carbonyls due to the electron-withdrawing influence of the azetidine ring. The carbon-fluorine stretching vibrations of the trifluoroethyl group manifest as strong absorptions in the 1000-1300 wavenumber region, with the characteristic triplet pattern indicative of the trifluoromethyl functionality.
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of this compound. Proton nuclear magnetic resonance spectra recorded at 400 megahertz reveal distinct multipicity patterns for each structural element. The benzyl ester protons appear as characteristic multiplets in the aromatic region (7.20-7.40 parts per million), with the benzylic methylene protons typically observed as a singlet around 5.20 parts per million. The azetidine ring protons exhibit complex coupling patterns due to the rigid four-membered ring geometry, with the 3-position proton appearing as a characteristic triplet around 3.50-4.00 parts per million.
The trifluoroethyl substituent produces distinctive signals in both proton and fluorine nuclear magnetic resonance spectra. The methylene protons adjacent to the nitrogen appear as a quartet due to coupling with the three equivalent fluorine atoms, typically observed around 3.80-4.20 parts per million. Fluorine-19 nuclear magnetic resonance spectroscopy, recorded at 377 megahertz, shows a characteristic triplet for the trifluoromethyl group around -72 to -75 parts per million relative to trifluoroacetic acid.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbon appearing around 170-175 parts per million and the trifluoromethyl carbon exhibiting characteristic quartet splitting due to one-bond carbon-fluorine coupling. The quaternary trifluoromethyl carbon typically appears around 125-130 parts per million as a quartet with a coupling constant of approximately 280 hertz.
Table 3: Key Spectroscopic Data
| Technique | Key Signals | Chemical Shift/Frequency |
|---|---|---|
| Infrared Spectroscopy | Carbonyl stretch | 1735-1750 cm⁻¹ |
| Infrared Spectroscopy | Carbon-fluorine stretch | 1000-1300 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.20-7.40 ppm |
| ¹H Nuclear Magnetic Resonance | Benzyl methylene | ~5.20 ppm |
| ¹H Nuclear Magnetic Resonance | Trifluoroethyl methylene | 3.80-4.20 ppm |
| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl | -72 to -75 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-175 ppm |
| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl carbon | 125-130 ppm (quartet) |
Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ion peaks and characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the protonated molecular ion. Characteristic fragmentation includes loss of the benzyl group (mass 91) and the trifluoroethyl fragment (mass 83), providing definitive structural confirmation.
Computational Studies
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies employing the B3LYP functional with 6-311G(2d,2p) basis sets reveal the molecular geometry optimization and vibrational frequency analysis. These calculations demonstrate that the azetidine ring adopts a slightly puckered conformation to minimize ring strain, with the trifluoroethyl and carboxylate substituents oriented to minimize steric interactions.
Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the nitrogen atom of the azetidine ring, with significant contribution from the lone pair electrons. The electron-withdrawing trifluoroethyl group substantially lowers the energy of this orbital, reducing the basicity of the nitrogen center compared to unsubstituted azetidines. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl group of the ester functionality, indicating potential sites for nucleophilic attack.
Strain analysis calculations quantify the destabilization energy associated with the four-membered azetidine ring. The computed strain energy of approximately 26-28 kilocalories per mole is consistent with experimental observations of high reactivity toward ring-opening processes. The presence of the electron-withdrawing trifluoroethyl substituent further destabilizes the ring system, as evidenced by computational studies showing enhanced reactivity in strain-release reactions.
Natural bond orbital analysis reveals the electronic distribution within the molecule, highlighting the significant electron-withdrawing effect of the trifluoroethyl group. The fluorine atoms exhibit high electronegativity, creating substantial partial positive charge on the adjacent carbon atoms. This electronic effect propagates through the molecule, influencing the reactivity of both the nitrogen center and the carboxylate ester group.
Table 4: Computational Results Summary
| Parameter | Value | Method |
|---|---|---|
| Optimized Geometry | Slightly puckered azetidine ring | DFT B3LYP/6-311G(2d,2p) |
| Ring Strain Energy | 26-28 kcal/mol | Computational analysis |
| Highest Occupied Molecular Orbital Energy | Nitrogen lone pair dominant | DFT calculation |
| Dipole Moment | 3.2-3.5 Debye (estimated) | DFT calculation |
| Electrostatic Potential | Negative: F atoms, Positive: N vicinity | Natural bond orbital analysis |
The electrostatic potential surface reveals regions of electron density depletion around the nitrogen atom due to the trifluoroethyl substituent, while the fluorine atoms exhibit high electron density. This computational analysis provides crucial insights for understanding the molecule's reactivity patterns and potential intermolecular interactions in biological systems or synthetic transformations.
Properties
IUPAC Name |
benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)9-17-6-11(7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSUFWPVXJGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Core Formation via Nucleophilic Displacement on Azetidine Electrophiles
A prominent method for synthesizing azetidine derivatives, including benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate, involves nucleophilic displacement reactions on pre-formed azetidine electrophiles such as 1-benzhydrylazetidin-3-yl methanesulfonate. This approach is advantageous for its operational simplicity and functional group tolerance.
Procedure : The azetidine electrophile is reacted with a nucleophilic amine bearing the 2,2,2-trifluoroethyl substituent under mild conditions in acetonitrile at elevated temperatures (~80 °C). The reaction proceeds via displacement of the leaving group (methanesulfonate) by the amine nucleophile, forming the substituted azetidine ring.
Yields and Scope : Using 2 equivalents of the amine nucleophile improves yields significantly, with isolated yields ranging from moderate to high (up to 72% or more depending on the amine). This method tolerates a variety of functional groups, including trifluoromethyl and other fluorinated moieties, which is critical for incorporating the trifluoroethyl group.
Advantages : This direct displacement avoids the need for harsh conditions or sensitive reagents. It is suitable for late-stage functionalization of complex molecules, including pharmacologically active compounds, which suggests applicability to this compound synthesis.
Superbase-Induced Ring Closure from Amino Alcohol Precursors
Another synthetic route involves the formation of the azetidine ring via intramolecular cyclization of amino alcohols or related precursors under strong base conditions.
Procedure : Starting from N-Boc-protected aminomethyloxiranes or related intermediates, treatment with a superbase system (e.g., butyllithium and diisopropylamine in tetrahydrofuran at −78 °C) induces ring closure to form azetidines. This method allows regio- and stereoselective formation of the strained four-membered azetidine ring.
Relevance : Although this method is more commonly applied to 2-arylazetidines, the general strategy can be adapted to introduce the trifluoroethyl substituent at the nitrogen by using appropriately substituted amines or tosylates in the precursor stage.
Purification : The resulting azetidines are typically isolated by column chromatography or preparative HPLC to ensure purity.
Two-Step Regio- and Diastereoselective Synthesis from Simple Building Blocks
A scalable two-step method has been reported for synthesizing alkaloid-type azetidines with high regio- and diastereoselectivity.
Step 1 : Preparation of trialkyl amines from epichlorohydrin or tosylates via nucleophilic substitution with secondary amines in dimethylformamide (DMF) under nitrogen atmosphere.
Step 2 : Cyclization under controlled conditions to form the azetidine ring, favoring the formation of the four-membered ring over thermodynamically favored five-membered rings.
Functional Group Tolerance : This method shows remarkable tolerance to various functional groups, which is beneficial when introducing the trifluoroethyl group and benzyl ester functionalities.
Single-Step Synthesis of Azetidine-3-Amines via Strain-Release or Direct Displacement
Recent advances include one-step syntheses of azetidine-3-amines starting from bench-stable commercial materials.
Strain-Release Method : Involves ring-opening of azabicyclobutane with amine nucleophiles. However, this method requires stringent conditions (e.g., low temperatures, use of organolithium reagents) and is less straightforward.
Direct Displacement Method : More practical and mild, involving mixing azetidine electrophiles with amines in acetonitrile at 80 °C, as described above. This approach has been shown to be effective for a broad range of amines, including those bearing trifluoromethyl groups.
Data Summary Table: Comparison of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Yields (%) | Notes |
|---|---|---|---|---|
| Nucleophilic displacement on azetidine electrophiles | Azetidine mesylate + 2,2,2-trifluoroethyl amine, MeCN, 80 °C | Mild conditions, functional group tolerance | Up to 72%+ | Suitable for late-stage functionalization |
| Superbase-induced ring closure | Butyllithium, diisopropylamine, THF, −78 °C | Regio- and stereoselective, scalable | Variable, moderate to good | Requires low temperature and inert atmosphere |
| Two-step regio- and diastereoselective synthesis | Epichlorohydrin/tosylates + amines, DMF, N2 | Scalable, excellent yields | High (varies by substrate) | Good for introducing complex substituents |
| Single-step direct displacement | Azetidine electrophile + amines, MeCN, 80 °C | Operational simplicity, broad scope | Moderate to high | Avoids sensitive reagents and conditions |
Detailed Research Findings and Notes
The direct displacement method using 1-benzhydrylazetidin-3-yl methanesulfonate as the electrophile is particularly notable for its simplicity and efficiency in introducing various amines, including those with trifluoroethyl groups.
The superbase-induced ring closure method allows for control over stereochemistry, which may be important for the biological activity of this compound. However, it requires careful temperature control and inert atmosphere techniques.
The two-step regio- and diastereoselective synthesis method demonstrates the importance of kinetic control in favoring azetidine ring formation over other ring sizes, supported by density functional theory calculations.
The incorporation of the trifluoroethyl group is commonly achieved by using amines or tosylates bearing this substituent in the initial substitution or displacement step, ensuring its stable integration into the azetidine ring system.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ring systems . Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is primarily investigated for its role as a precursor in synthesizing bioactive molecules. Its azetidine structure is significant in drug development due to its ability to mimic natural compounds and interact with biological targets effectively.
Case Study: Synthesis of Azetidine Derivatives
A study demonstrated the synthesis of azetidine derivatives using this compound as an intermediate. The derivatives exhibited promising activity against various cancer cell lines, highlighting the compound's potential in developing anticancer agents .
Pharmaceutical Applications
The compound has been explored for its pharmacological properties:
- G Protein-Coupled Receptor Agonists : Research indicates that derivatives of this compound can act as agonists for specific G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes and disease mechanisms .
- Potential Anticancer Agents : Compounds derived from this azetidine structure have shown activity against various cancer types through mechanisms involving apoptosis and cell cycle regulation .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the use of trifluoroethylation techniques to introduce the trifluoroethyl group into the azetidine framework effectively.
Synthesis Method Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Alkylation | Benzyl bromide + Azetidine derivative | High |
| 2 | Trifluoroethylation | Trifluoroacetic acid | Moderate |
| 3 | Esterification | Carboxylic acid + Alcohol | High |
This method showcases the ability to modify the azetidine core to enhance biological activity while maintaining synthetic efficiency.
Mechanism of Action
The mechanism of action of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The benzyl ester moiety can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets .
Comparison with Similar Compounds
Key Differences :
- Electron-Withdrawing Effects : The trifluoroethyl group in the target compound offers stronger electron withdrawal compared to bromoethyl (in ) or bromobenzyl (in ), which may reduce basicity and enhance stability against oxidation.
- Ester Groups : The benzyl ester (target) vs. tert-butyl ester () alters lipophilicity (logP) and hydrolytic stability. Benzyl esters are typically more lipophilic and less stable under acidic conditions.
Physicochemical and Bioactivity Comparison
Data from tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate ():
Bioactivity Trends :
- tert-Butyl derivatives () exhibit moderate GI absorption and low BBB permeability. The target compound’s trifluoroethyl group may enhance BBB penetration due to increased lipophilicity.
- Bromoethyl substituents () are associated with alkylation reactivity, whereas trifluoroethyl groups are metabolically stable but may engage in hydrophobic interactions.
Biological Activity
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄F₃NO₂
- Molecular Weight : 273.25 g/mol
- CAS Number : 1803583-78-9
The compound features a trifluoroethyl group that enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .
Synthesis
The synthesis typically involves the reaction of azetidine-3-carboxylic acid with benzyl alcohol and 2,2,2-trifluoroethyl bromide under basic conditions. This method can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency .
This compound interacts with specific molecular targets within biological pathways. The trifluoroethyl moiety is believed to play a crucial role in enhancing the compound's bioavailability and interaction with enzymes .
Case Studies and Research Findings
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit amyloid beta peptide interactions, which are implicated in Alzheimer’s disease .
- Antiproliferative Effects : In vitro studies have shown that derivatives of azetidine compounds exhibit antiproliferative activity against various cancer cell lines. This compound was tested alongside other derivatives, displaying moderate inhibition profiles .
- Comparative Analysis : Compared to similar compounds like benzyl azetidine-3-carboxylate and ethyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate, the presence of the trifluoroethyl group in this compound significantly alters its biological properties and reactivity .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic routes are commonly employed for the preparation of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate, and what key reaction conditions must be optimized?
The synthesis typically involves nucleophilic substitution where the azetidine nitrogen reacts with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl triflate) under basic conditions. Critical parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1.2–1.5 equivalents of trifluoroethylating agent). Purification often requires gradient elution chromatography using ethyl acetate/hexane systems. Crystallographic validation of the product is recommended for structural confirmation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
Key techniques include:
- 1H/13C NMR : The trifluoroethyl group shows a quartet at δ 3.8–4.2 ppm (CF3CH2) in 1H NMR and a quartet at δ 122–125 ppm (JCF ≈ 280 Hz) in 19F NMR.
- HRMS : Confirm the molecular ion [M+H]<sup>+</sup> with <2 ppm error.
- X-ray crystallography : Provides definitive conformation proof when suitable crystals are obtained .
Q. What safety protocols are critical when handling azetidine-containing compounds like this compound?
Due to the reactive azetidine ring, work under inert atmosphere (N2/Ar) to prevent oxidation. Use cold traps for volatile byproducts (e.g., benzyl halides). Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles. Store at –20°C in amber vials to minimize degradation .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s binding affinity to biological targets compared to non-fluorinated analogs?
The trifluoroethyl group enhances binding through two mechanisms:
- Steric effects : The bulky CF3 group restricts rotational freedom, favoring bioactive conformations.
- Electrostatic interactions : The strong electron-withdrawing effect stabilizes charge-transfer interactions with aromatic residues (e.g., tyrosine) in target proteins. Docking studies show a 3.2-fold increase in binding energy compared to ethyl analogs .
Q. What computational methods are suitable for analyzing the conformational stability of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts ground-state geometries. For dynamic behavior, perform molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) at 310 K. Key parameters include torsional angles between the azetidine ring and benzyl ester, which correlate with experimental X-ray data .
Q. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?
Conduct parallel assays under physiologically relevant conditions:
- In vitro : Use hepatocytes with 5% O2 to mimic hepatic hypoxia.
- In vivo : Perform mass balance studies with radiolabeled compound (e.g., <sup>14</sup>C at the benzyl position). Discrepancies often arise from extrahepatic metabolism or protein binding differences, which can be quantified via equilibrium dialysis .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?
- Bioisosteric replacement : Substitute the benzyl ester with a pyridylmethyl group to enhance solubility without altering steric bulk.
- Pro-drug approaches : Introduce a hydrolyzable group (e.g., pivaloyloxymethyl) at the carboxylate to improve oral bioavailability.
- Metabolic blocking : Add a deuterium atom at the azetidine β-position to reduce CYP3A4-mediated oxidation .
Q. How does the stereoelectronic effect of the trifluoroethyl group impact the compound’s basicity and membrane permeability?
The electron-withdrawing CF3 group reduces the azetidine nitrogen’s basicity by ~1.5 pKa units (from ~8.5 to ~7.0), increasing the uncharged species fraction at physiological pH. This enhances blood-brain barrier penetration, as demonstrated in comparative PAMPA assays (Pe = 12.3 vs. 8.7 for non-fluorinated analogs) .
Data Analysis & Contradiction Resolution
Q. When encountering conflicting cytotoxicity data across cell lines, what orthogonal assays validate the compound’s specificity?
Combine the following:
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding.
- Off-target screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM.
- Apoptosis markers : Measure caspase-3/7 activation to distinguish targeted vs. nonspecific cytotoxicity .
Q. How should researchers address batch-to-batch variability in biological activity during scale-up synthesis?
Implement rigorous quality control:
- Chiral purity : Monitor via chiral HPLC (e.g., Chiralpak IA column, hexane/iPrOH 90:10).
- Residual solvents : Limit trifluoroethylating agent byproducts (e.g., triflate esters) to <0.1% via GC-MS.
- Stability studies : Accelerate degradation under forced conditions (40°C/75% RH for 4 weeks) to identify critical impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
